molecular formula C11H14O4 B136783 Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate CAS No. 56024-44-3

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No. B136783
Key on ui cas rn: 56024-44-3
M. Wt: 210.23 g/mol
InChI Key: PDTCYIZPTRRYOT-UHFFFAOYSA-N
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Patent
US06069149

Procedure details

20 ml of 10% hydrogen chloride-methanol was added to 1.94 g (10 mmol) of ferulic acid and the mixture was stirred at room temperature for one day. After the reaction mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, washed twice with water, and dried (MgSO4). The solvent was distilled off. The resulting residue was dissolved in 25 ml of methanol. 0.5 g of 10% palladium-carbon was added thereto and the solution was stirred overnight under hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1 (v/v)) to obtain 1.86 g (8.85 mmol) of methyl 3-(4-hydroxy-3-methoxyphenyl)propionate as a colorless oily substance. Its spectroscopic data are as follows:
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.Cl.[CH3:16]O>>[OH:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][CH2:2][C:1]([O:14][CH3:16])=[O:13])=[CH:5][C:6]=1[O:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 25 ml of methanol
ADDITION
Type
ADDITION
Details
0.5 g of 10% palladium-carbon was added
STIRRING
Type
STIRRING
Details
the solution was stirred overnight under hydrogen atmosphere
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1 (v/v))

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CCC(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.85 mmol
AMOUNT: MASS 1.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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